molecular formula C15H12N6S B11502269 4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile CAS No. 5814-33-5

4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B11502269
CAS No.: 5814-33-5
M. Wt: 308.4 g/mol
InChI Key: RSKBCKOKIWYWIR-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyridine ring substituted with a tetrazole group, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps. One common method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles. This reaction is usually carried out in the presence of a strong base such as potassium hydroxide (KOH) in ethanol (EtOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The tetrazole ring, in particular, is known to form strong interactions with metal ions and proteins, which could be the basis for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both a nitrile and a tetrazole group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

CAS No.

5814-33-5

Molecular Formula

C15H12N6S

Molecular Weight

308.4 g/mol

IUPAC Name

4,6-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C15H12N6S/c1-10-8-11(2)17-14(13(10)9-16)22-15-18-19-20-21(15)12-6-4-3-5-7-12/h3-8H,1-2H3

InChI Key

RSKBCKOKIWYWIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=NN=NN2C3=CC=CC=C3)C

Origin of Product

United States

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